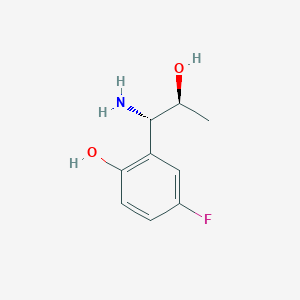
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes an amino group, a hydroxyl group, and a fluorophenol moiety, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard the amino and hydroxyl functionalities during the synthesis. Common reagents include bases like sodium hydroxide and solvents such as methanol or acetonitrile.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the fluorophenol moiety can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and stereochemistry.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenol moiety can interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-propane-1,3-diol: This compound shares a similar backbone but has a nitro group instead of a fluorophenol moiety.
(1S,2S)-Cyclohexane-1,2-diamine: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is unique due to the presence of the fluorophenol moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical reactivity.
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
2-[(1S,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
Clave InChI |
QKBGBCAUPWUFND-SSDLBLMSSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=C(C=CC(=C1)F)O)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)F)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

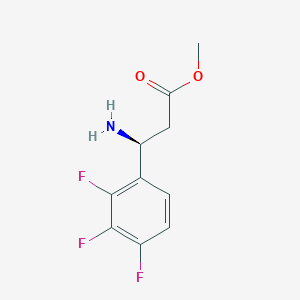
![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
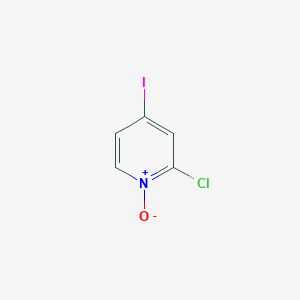
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)

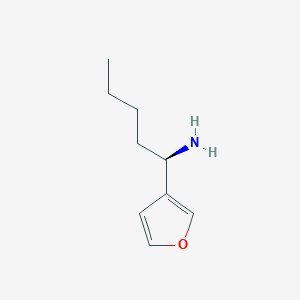
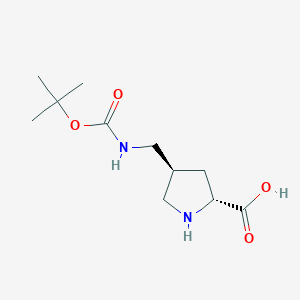
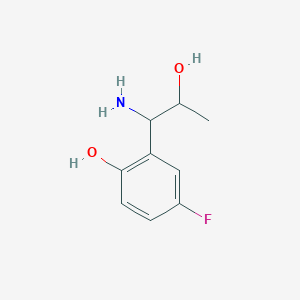
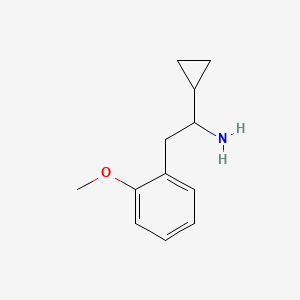
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl](/img/structure/B13053007.png)
